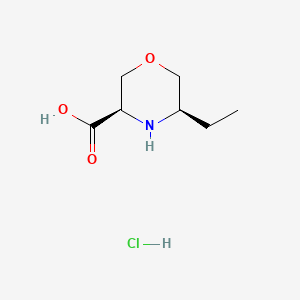
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethyl group at the 5th position and a carboxylic acid group at the 3rd position on the morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced at the 5th position of the morpholine ring through an alkylation reaction. This can be done using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis can be compared with other similar compounds, such as:
rac-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride: This compound has a methyl group instead of an ethyl group at the 5th position. The presence of the ethyl group in this compound provides different steric and electronic properties, making it unique in its reactivity and applications.
rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a trifluoromethyl group at the 5th position and a pyrrolidine ring instead of a morpholine ring. The trifluoromethyl group imparts different chemical properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(3R,5R)-5-ethylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-5-3-11-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
InChI Key |
GSUCWKSGYQUAAZ-KGZKBUQUSA-N |
Isomeric SMILES |
CC[C@@H]1COC[C@@H](N1)C(=O)O.Cl |
Canonical SMILES |
CCC1COCC(N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


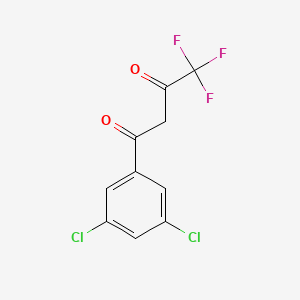
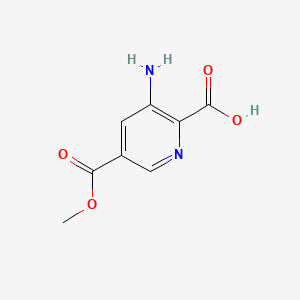
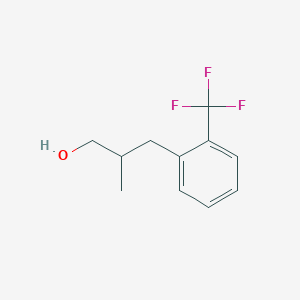
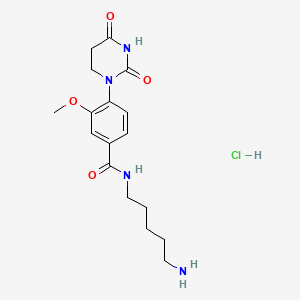

![N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B13576338.png)
![(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate](/img/structure/B13576339.png)
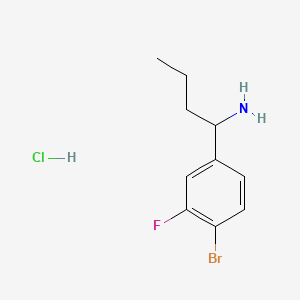
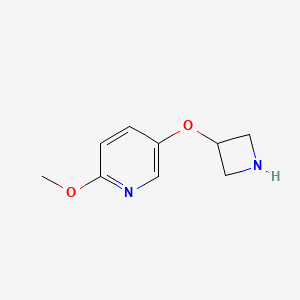
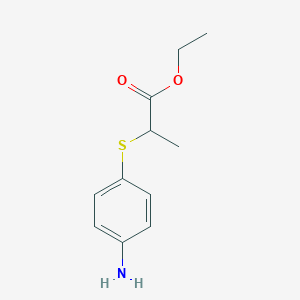

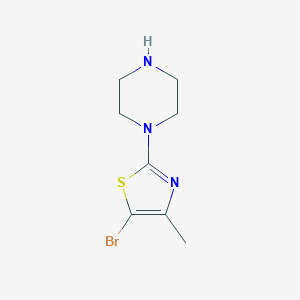
![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)

